molecular formula C17H22N2O3 B14024638 Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate

Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate

Cat. No.: B14024638
M. Wt: 302.37 g/mol
InChI Key: FAWWFSQGHBRENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-butyl hydroperoxide (t-BuOOH)

    Catalysts: Manganese triflate (Mn(OTf)2)

    Solvents: Aqueous media, tert-butyl alcohol (t-BuOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 6-oxospiro[5H-cyclopenta[b]pyridine-7,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-9-6-17(7-10-19)13(20)11-12-5-4-8-18-14(12)17/h4-5,8H,6-7,9-11H2,1-3H3

InChI Key

FAWWFSQGHBRENM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.